Ethyl (2-methylpentan-2-yl)carbamate

Hydrolytic stability Steric hindrance Carbamate deprotection

Ethyl (2-methylpentan-2-yl)carbamate (CAS 59255-58-2; molecular formula C9H19NO2; molecular weight 173.25 g/mol) is an N-tertiary-alkyl-substituted carbamate ester. It belongs to the class of O-ethyl, N-branched-alkyl carbamates, featuring a sterically hindered 2-methylpentan-2-yl group on the nitrogen atom and an ethyl ester on the oxygen terminus.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Cat. No. B12883027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-methylpentan-2-yl)carbamate
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCCC(C)(C)NC(=O)OCC
InChIInChI=1S/C9H19NO2/c1-5-7-9(3,4)10-8(11)12-6-2/h5-7H2,1-4H3,(H,10,11)
InChIKeyVXZPUIRRUBNNBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2-methylpentan-2-yl)carbamate: Baseline Identity and Structural Context for Scientific Procurement


Ethyl (2-methylpentan-2-yl)carbamate (CAS 59255-58-2; molecular formula C9H19NO2; molecular weight 173.25 g/mol) is an N-tertiary-alkyl-substituted carbamate ester . It belongs to the class of O-ethyl, N-branched-alkyl carbamates, featuring a sterically hindered 2-methylpentan-2-yl group on the nitrogen atom and an ethyl ester on the oxygen terminus. Commercially, it is supplied at ≥98% purity (NLT 98%) by specialty chemical vendors and is primarily utilized as a synthetic intermediate or protecting group precursor in pharmaceutical R&D . However, significant confusion exists in the supply chain: the same CAS registry number (59255-58-2) is also assigned to the constitutional isomer tert-butyl N-butylcarbamate, necessitating rigorous identity verification (e.g., NMR, InChI matching) before procurement [1].

1 Protecting group precursor for synthetic routes requiring steric environment control
2 N-tertiary-alkyl carbamate class for stability-differentiated protection studies
3 Identity-critical procurement: requires InChI/NMR verification due to documented CAS isomer ambiguity

Why Generic Substitution Fails for Ethyl (2-methylpentan-2-yl)carbamate: The Structural Isomer and CAS Ambiguity Problem


Generic or CAS-based substitution of ethyl (2-methylpentan-2-yl)carbamate carries a high risk of receiving tert-butyl N-butylcarbamate instead, a constitutional isomer with identical molecular formula (C9H19NO2) and molecular weight (173.25 g/mol) but completely different steric, electronic, and hydrolytic properties [1]. The 2-methylpentan-2-yl group attached to nitrogen creates a tertiary, sterically congested carbamate center, which substantially alters the compound's hydrolytic stability profile compared to less hindered N-alkyl carbamates (e.g., N-butyl, N-isobutyl) and to O-tert-butyl carbamates such as the Boc group [2]. These differences translate into divergent deprotection kinetics, metabolic stability, and chromatographic behavior that cannot be compensated for by adjusting stoichiometry or reaction time alone. For any application where carbamate stability, orthogonal deprotection, or lipophilicity tuning is critical, direct procurement of the verified, specific compound — rather than a generic 'C9H19NO2 carbamate' — is essential.

Target
ethyl (2-methylpentan-2-yl)carbamate: sterically hindered N-tertiary-alkyl, O-ethyl ester
Substitute
tert-butyl N-butylcarbamate: less hindered N-n-butyl, O-tert-butyl ester; shared CAS 59255-58-2
InChI mismatch may cause receiving unintended constitutional isomer if identity is not verified
Deprotection kinetics, metabolic stability, and chromatographic behavior may differ significantly
tertiary N-alkyl architecture may shift hydrolytic stability and orthogonal deprotection profiles
Class-level mismatch: generic C9H19NO2 carbamate substitution may not reproduce target properties

Ethyl (2-methylpentan-2-yl)carbamate: Quantitative Differentiation Evidence Against Closest Analogs


Hydrolytic Stability: Steric Shielding of the N-(2-Methylpentan-2-yl) Group Relative to Less Hindered N-Alkyl Carbamates

Ethyl (2-methylpentan-2-yl)carbamate bears a fully substituted tertiary carbon directly attached to the carbamate nitrogen. According to class-level structure–stability relationships, branching at the α-position of the alcohol or amine component of a carbamate significantly decreases the rate of both non-enzymatic and enzymatic hydrolysis. Studies on structurally related carbamates demonstrate that replacing an N-n-butyl group with an N-tert-alkyl group reduces alkaline hydrolysis rates by over an order of magnitude [1]. While experimental data for this exact compound are not available in the peer-reviewed literature, the trend is well-established: tertiary N-alkyl carbamates are substantially more hydrolysis-resistant than their primary and secondary N-alkyl counterparts. This makes ethyl (2-methylpentan-2-yl)carbamate a candidate for applications requiring prolonged aqueous stability at neutral to moderately basic pH, where less hindered analogs would undergo premature cleavage.

Hydrolytic Stability
Class-level inference
Tertiary N-alkyl carbamates reported >10-fold more hydrolysis-resistant than n-alkyl analogs under alkaline conditions
Supports stability-differentiated deprotection design; class trend, not compound-specific data
No peer-reviewed experimental data for this exact compound; class-level structure–stability relationships apply
Hydrolytic stability Steric hindrance Carbamate deprotection

Lipophilicity Tuning: Calculated logP of the N-(2-Methylpentan-2-yl) Fragment Compared to Common Protecting Groups

The N-(2-methylpentan-2-yl) substituent introduces a branched C6 alkyl chain onto the nitrogen. Based on computational fragment-based logP calculations, the 2-methylpentan-2-yl fragment contributes significantly more lipophilicity than the widely used tert-butyl (Boc) group or the benzyl (Cbz) group. The estimated logP of ethyl (2-methylpentan-2-yl)carbamate is approximately 3.1–3.5 (ACD/Labs prediction), compared to ~1.8 for tert-butyl N-butylcarbamate (the isomeric Boc analog) and ~1.5 for ethyl N-tert-butylcarbamate . This increased lipophilicity can be advantageous in applications requiring enhanced membrane permeability or altered chromatographic retention, but it also implies higher non-specific protein binding potential in biological assays. No direct experimental logP value for this exact compound has been published.

Lipophilicity Tuning
Data to verify
Calculated logP ≈ 3.1–3.5 (in silico); ~1.3–2.0 log unit higher than Boc and Cbz analog predictions
May support membrane permeability research; predicted value, not experimentally measured
No experimental shake-flask logP published; source review recommended
Lipophilicity logP Protecting group selection

Orthogonal Deprotection Potential: Differentiated Acid Lability Compared to Boc-Protected Amines

The standard Boc protecting group (tert-butyl carbamate) is cleaved under moderately acidic conditions (e.g., TFA, HCl/dioxane). The ethyl (2-methylpentan-2-yl)carbamate architecture features an O-ethyl ester coupled with an N-tertiary alkyl group. The O-ethyl group is less acid-labile than the O-tert-butyl group of Boc (tertiary vs. primary carbocation stability in the SN1 deprotection mechanism). Consequently, this compound is expected to survive acidic conditions that readily remove Boc groups, enabling orthogonal deprotection strategies in multi-step syntheses [1]. Conversely, the N-tertiary alkyl group renders the carbamate more resistant to alkaline hydrolysis than N-unsubstituted or N-primary-alkyl ethyl carbamates. No published head-to-head deprotection rate data exist for this specific compound, but the mechanistic basis — differential acid lability of O-ethyl vs. O-tert-butyl carbamates — is firmly established in the organic chemistry literature.

Orthogonal Deprotection
Class-level inference
O-ethyl N-tertiary-alkyl carbamates predicted to survive standard TFA Boc removal; requires substantially harsher acid conditions
Supports orthogonal protection strategy design; mechanistic basis, not head-to-head kinetic data
Based on established carbamate acid lability order; compound-specific kinetics not reported
Orthogonal deprotection Boc alternative Acid lability

CAS Ambiguity and Supply Chain Identity Verification: A Critical Procurement-Risk Differentiator

CAS registry number 59255-58-2 is assigned to at least two constitutional isomers: ethyl (2-methylpentan-2-yl)carbamate and tert-butyl N-butylcarbamate. American Elements, a major chemical supplier, explicitly lists 'tert-butyl N-butylcarbamate' as the primary compound name under this CAS number, while MolCore lists the target ethyl (2-methylpentan-2-yl)carbamate under the same number [1]. The two compounds share identical molecular formula, molecular weight, and elemental composition, but differ in InChI, SMILES, NMR spectra, and physical properties. This ambiguity means that order placed using only the CAS number carries a risk of receiving the incorrect isomer. Verified procurement requires specification of the IUPAC name (ethyl N-(2-methylpentan-2-yl)carbamate), InChI (InChI=1S/C9H19NO2/c1-5-7-9(3,4)10-8(11)12-6-2/h5-7H2,1-4H3,(H,10,11)), and/or 1H NMR verification upon receipt .

CAS Identity Risk
Head-to-head
CAS 59255-58-2 shared by two constitutional isomers with distinct InChI and NMR signatures; generic procurement may yield unintended isomer
Essential to specify InChI/IUPAC; procurement based on CAS alone carries documented structural mismatch risk
Source: American Elements and MolCore catalog cross-referencing under same CAS
CAS ambiguity Identity verification Supply chain risk

Ethyl (2-methylpentan-2-yl)carbamate: Best-Fit Research and Industrial Application Scenarios


Orthogonal Amine Protection in Multi-Step Total Synthesis of Complex Natural Products

In total synthesis campaigns requiring simultaneous protection of multiple amine functionalities with differentiated deprotection triggers, ethyl (2-methylpentan-2-yl)carbamate can serve as an acid-stable, base-resistant protecting group orthogonal to Boc and Cbz groups. Based on class-level deprotection principles, the O-ethyl N-tertiary-alkyl carbamate is expected to remain intact under TFA-mediated Boc removal conditions, enabling sequential amine unveiling [1]. This orthogonal selectivity is valuable when synthetic routes demand precise control over the order of amine deprotection.

Stability-Enhanced Intermediate for Aqueous-Phase Reactions in Medicinal Chemistry

For reaction sequences conducted in aqueous or protic media at neutral to mildly basic pH, ethyl (2-methylpentan-2-yl)carbamate offers superior hydrolytic stability compared to less hindered N-alkyl carbamates. The tertiary N-alkyl group provides steric shielding of the carbamate carbonyl, substantially reducing hydrolysis rates [1]. This makes it a candidate for protecting group strategies in water-compatible transformations, such as amide couplings in aqueous solvent mixtures or bioconjugation reactions requiring prolonged incubation.

Lipophilicity-Modulated Prodrug Design for CNS or Membrane-Permeable Targets

The elevated predicted logP (approximately 3.1–3.5) of ethyl (2-methylpentan-2-yl)carbamate, attributable to the branched C6 N-alkyl chain, positions it as a potential prodrug precursor or pharmacokinetic modulator for CNS-targeted therapeutics where passive blood-brain barrier permeability is desired [1]. Compared to the more polar Boc (logP ~1.8) or ethyl N-tert-butylcarbamate (logP ~1.5) analogs, this compound's increased lipophilicity may enhance membrane partitioning, though this must be balanced against solubility considerations in formulation development.

Identity-Critical Reference Standard for Analytical Method Development

Given the documented CAS ambiguity between ethyl (2-methylpentan-2-yl)carbamate and tert-butyl N-butylcarbamate, this compound serves as an essential reference standard for developing identity-resolving analytical methods. Laboratories can use the distinct InChI, 1H NMR signature, and GC/HPLC retention times to build robust identity verification protocols that distinguish between the two constitutional isomers in incoming chemical shipments [1][2]. This application is particularly relevant for quality control departments in pharmaceutical R&D organizations that require unambiguous compound identification.

Application
Selection Property
Validation Focus
Orthogonal amine protection studies
Acid-stable, base-resistant profile relative to Boc/Cbz
Deprotection condition selectivity under class-level mechanistic expectation
Aqueous-phase reaction intermediate
Steric shielding of carbamate carbonyl for reduced hydrolysis
Hydrolytic stability in buffer systems; class-level trend verification
Membrane permeability modulator research
Elevated predicted logP from branched C6 N-alkyl chain
Experimental logP and permeability assay context review
Analytical identity reference standard
Distinct InChI and NMR signature vs. co-CAS isomer
Identity-resolving method development for procurement quality control
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